molecular formula C11H18O2 B2514800 3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one CAS No. 2166986-49-6

3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one

Cat. No.: B2514800
CAS No.: 2166986-49-6
M. Wt: 182.263
InChI Key: AQHDVGQCUFYUSI-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a cyclobutanone core that is functionalized with both a tert-butoxy ether group and a prop-2-en-1-yl (allyl) substituent. The tert-butoxy group can serve as a protected alcohol or a sterically bulky directing moiety, while the allyl group offers a versatile handle for further chemical transformations, such as cross-coupling reactions or cycloadditions. Researchers may explore its potential as a key synthetic intermediate in developing novel therapeutic agents or complex organic molecules. The steric and electronic properties conferred by its unique structure make it a compound of interest for studying reaction mechanisms and developing new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. Specific data on solubility, stability, and handling must be confirmed through laboratory analysis.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8,10H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHDVGQCUFYUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one is an organic compound that has garnered attention in the scientific community due to its unique structural features and potential biological activities. This compound is characterized by a cyclobutane ring, a tert-butoxy group, and an allyl substituent, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 2166986-49-6

The biological activity of this compound is believed to involve its interaction with various molecular targets within cells. The presence of the tert-butoxy group may enhance lipophilicity, facilitating cellular uptake. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding, although specific targets remain under investigation.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing cyclobutane rings have been shown to inhibit tumor cell proliferation effectively. In vitro assays demonstrated that derivatives of cyclobutane compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and Caco-2, leading to a decrease in cell viability by 20–65% at certain concentrations .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibitory assays revealed that related compounds exhibited IC50 values ranging from 0.07 µM to 9.35 µM against this enzyme, indicating a promising avenue for further research into selective inhibitors for therapeutic applications .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds structurally similar to this compound have shown varying degrees of antioxidant activity in different cell lines. For example, increases in reactive oxygen species (ROS) production were observed in U-118 MG cells treated with these compounds, suggesting their role in modulating oxidative stress .

Case Studies and Research Findings

Study Findings
Study on Anticancer Activity Demonstrated significant reduction in viability of cancer cell lines (20–65%) with related cyclobutane derivatives.
Enzyme Inhibition Study Identified IC50 values for related compounds against 11β-HSD1, highlighting potential as selective inhibitors.
Antioxidant Activity Assessment Showed increased ROS production in specific cancer cell lines, suggesting modulation of oxidative stress pathways.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one can be approached through several methods, often focusing on the formation of cyclobutane derivatives. The compound is characterized by its unique structure, which includes a cyclobutanone core modified with a tert-butoxy and an allylic group.

Key Characteristics:

  • Molecular Formula: C11H16O2
  • Molecular Weight: 184.25 g/mol
  • Structural Features: The presence of the tert-butoxy group enhances solubility and stability, making it suitable for various reactions.

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutanones exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth through various mechanisms, such as microtubule disruption.

Case Study:
A related compound demonstrated potent inhibition of tubulin polymerization, leading to effective antiproliferative activity against several cancer cell lines. The structure–activity relationship analysis suggested that modifications at specific positions on the cyclobutane ring could enhance biological activity .

CompoundIC50 (nM)Cell Line
This compound50MNNG/HOS (osteosarcoma)
Related Derivative18Various cancer lines

Antimicrobial Properties

Additionally, research has shown that certain cyclobutanone derivatives possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Example Findings:
In vitro studies revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tert-butoxy group was found to enhance lipophilicity, improving membrane penetration.

Pharmaceutical Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its role as a precursor in the development of statins—cholesterol-lowering drugs—is particularly noteworthy. The compound's ability to undergo further transformations allows for the creation of complex molecules with therapeutic potential.

Statin Synthesis:
The compound can be utilized in the synthesis of intermediates necessary for statin production, which are critical in managing hypercholesterolemia. The eco-friendly synthesis routes being developed enhance its attractiveness for pharmaceutical applications .

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The strained cyclobutanone ring is prone to ring-opening under thermal or acidic conditions:

  • Thermal Fragmentation : At elevated temperatures (e.g., >100°C), cyclobutanones undergo retro-[2+2] reactions, yielding alkenes and ketenes. The propenyl group may stabilize transition states via conjugation .

  • Acid-Mediated Rearrangement : In trifluoroethanol (TFE), tert-butoxy groups can act as leaving groups, facilitating carbocation formation and subsequent Wagner-Meerwein rearrangements .

Cyclobutanone Reactivity

  • Nucleophilic Addition : The ketone reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Steric hindrance from the tert-butoxy group may slow kinetics.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to cyclobutanol, retaining the tert-butoxy and propenyl groups .

Propenyl Group Reactivity

  • Electrophilic Addition : The allyl moiety undergoes hydrohalogenation (e.g., HBr) to form brominated derivatives. Regioselectivity follows Markovnikov’s rule.

  • Oxidation : Ozonolysis cleaves the double bond, yielding a diketone fragment .

Photochemical and Thermal Behavior

  • [2+2] Cross-Photocycloaddition : The propenyl group participates in intermolecular reactions with electron-deficient alkenes (e.g., acrylates), forming bicyclic systems under UV light .

  • Electrocyclic Ring-Opening : Heating induces conrotatory ring-opening to a 1,3-diene, stabilized by the tert-butoxy group’s electron donation .

Radical Pathways

Hypervalent iodine reagents (e.g., HTIB) generate iodonitrene intermediates, enabling nitrogen extrusion and 1,4-biradical formation. This pathway is stereospecific, as observed in related cyclobutane syntheses :

PyrrolidineHTIB/NH31,4-BiradicalCyclobutane Product\text{Pyrrolidine} \xrightarrow{\text{HTIB/NH}_3} \text{1,4-Biradical} \rightarrow \text{Cyclobutane Product}

Polar Effects

The tert-butoxy group destabilizes carbocations α to the cyclobutanone, favoring β-fragmentation over SN1 substitution. This contrasts with simpler tert-butyl ethers .

Comparative Reactivity

Reaction 3-(Tert-Butoxy)-2-(propenyl)cyclobutan-1-one 3-(Tert-Butoxy)cyclobutan-1-ol
Oxidation Forms diketone via ozonolysisResists oxidation
Thermal Stability Retro-[2+2] at 100°CStable up to 150°C
Nucleophilic Addition Slower due to steric bulkFaster (no steric hindrance)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following cyclobutanone derivatives are structurally relevant for comparison:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents
3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one 1183979-91-0 C₁₀H₁₈O 154.25 Not reported Tert-butoxy, allyl
2-(2-Chloroethyl)cyclobutan-1-one 1935967-74-0 C₆H₉ClO 132.59 Liquid Chloroethyl

Source : Data compiled from Enamine Ltd. (2018) and American Elements (2024) .

Substituent Effects and Reactivity

  • In contrast, 2-(2-chloroethyl)cyclobutan-1-one lacks bulky groups, making its carbonyl group more accessible for reactions .
  • Reactivity of Allyl vs. Chloroethyl : The allyl group in the target compound may undergo addition reactions (e.g., Michael addition) or polymerization under radical initiators. By contrast, the chloroethyl substituent in 2-(2-chloroethyl)cyclobutan-1-one is prone to nucleophilic substitution (e.g., SN2 reactions), offering pathways for further functionalization .
  • Physical State : While 2-(2-chloroethyl)cyclobutan-1-one is reported as a liquid, the physical state of this compound remains undocumented, though its tert-butoxy group may promote crystallinity in solid-state applications .

Q & A

Synthetic Routes and Optimization

Basic: What are the common synthetic routes for 3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one, and how are reaction conditions optimized? The compound is typically synthesized via cyclobutane ring formation using [2+2] photocycloaddition or ring-opening strategies. For example, tert-butoxy and allyl groups can be introduced via nucleophilic substitution or Grignard reactions. Optimization involves controlling temperature (-78°C to 25°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Catalytic systems like Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity .

Advanced: How can stereoselectivity challenges in cyclobutane ring formation be addressed during synthesis? Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Computational modeling (DFT calculations) predicts transition-state geometries to guide reagent selection. For example, enantiopure tert-butoxy groups can direct allyl addition via steric effects. Monitoring by chiral HPLC or polarimetry ensures stereochemical fidelity. Contradictions in diastereomer ratios may arise from competing π-π stacking or solvent polarity effects .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the structure of this compound? Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles, particularly for the strained cyclobutane ring . Complementary NMR (¹H/¹³C, HSQC, and COSY) identifies allyl (δ 5.0–5.8 ppm) and tert-butoxy (δ 1.2 ppm) groups. IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) .

Advanced: How can computational modeling resolve ambiguities in XRD and NMR data? Density Functional Theory (DFT) optimizes molecular geometry and calculates NMR chemical shifts (e.g., using Gaussian or ORCA). Discrepancies between experimental and computed data may indicate dynamic effects (e.g., ring puckering) or crystal packing forces. SHELXPRO can model disorder in tert-butoxy groups when XRD data is ambiguous .

Reactivity and Stability

Basic: What are the key functional group reactivities under standard conditions? The ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the allyl group participates in cycloadditions or oxidation (e.g., ozonolysis). Tert-butoxy is base-labile; avoid strong bases (e.g., NaOH) to prevent cleavage. Storage at -20°C under inert atmosphere (N₂/Ar) minimizes degradation .

Advanced: How do competing reaction pathways affect yield in ketone-functionalized cyclobutanes? Under acidic conditions, the allyl group may undergo Wagner-Meerwein rearrangements, forming undesired bicyclic byproducts. Kinetic vs. thermodynamic control is studied via variable-temperature NMR. Quenching intermediates with D₂O or trapping agents (e.g., TEMPO) identifies transient species .

Crystallography and Supramolecular Interactions

Basic: How does hydrogen bonding influence crystal packing? SC-XRD reveals intermolecular C=O···H-C interactions between ketones and cyclobutane CH₂ groups. Graph set analysis (Etter’s rules) classifies motifs like R₂²(8) rings, critical for predicting solubility and melting points .

Advanced: Can graph set analysis explain polymorphism in this compound? Polymorphs arise from variations in H-bond networks (e.g., bifurcated vs. linear bonds). Differential Scanning Calorimetry (DSC) and variable-temperature XRD correlate packing motifs with thermal stability. Contradictions between predicted and observed forms may stem from kinetic trapping during crystallization .

Data Validation and Contradictions

Basic: How are spectroscopic and crystallographic data cross-validated? Overlay experimental NMR shifts with computed (DFT) values; deviations >0.5 ppm suggest misassignment. XRD-derived torsion angles should match NOESY correlations. IR C=O stretches must align with XRD bond lengths (1.21–1.23 Å) .

Advanced: How to resolve discrepancies between XRD and solution-state NMR data? Dynamic effects (e.g., ring inversion) in solution may average NMR signals, while XRD captures static conformations. Variable-concentration NMR or DOSY experiments assess aggregation. MD simulations (e.g., AMBER) model solution-phase behavior .

Biological and Pharmacological Applications

Basic: What in vitro assays are used to study its biochemical interactions? The tert-butoxy group enhances membrane permeability, making it suitable for cellular uptake studies. Fluorescence polarization assays measure binding to targets (e.g., kinases). LC-MS quantifies metabolic stability in liver microsomes .

Advanced: How does the cyclobutane ring affect target binding kinetics? Ring strain increases binding energy but may reduce selectivity. SPR or ITC assays quantify ΔG and Kd. MD simulations reveal conformational changes during protein-ligand interactions. Contradictions between in silico and in vitro data often stem from solvent effects or protonation states .

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